![molecular formula C9H6F3NO2S B12874011 (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethylthio group attached to a benzo[d]oxazole ring, which is further connected to a methanol group. The presence of the trifluoromethylthio group imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]oxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable reagent like carbon disulfide or thiophosgene.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents like trifluoromethanesulfenyl chloride (CF3SCl) or trifluoromethanesulfenamide (CF3SNH2).
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted derivatives with amines or thiols
Aplicaciones Científicas De Investigación
(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzo[d]oxazole ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the methanol group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Methylthio)benzo[d]oxazol-2-yl)methanol: Similar structure but with a methylthio group instead of a trifluoromethylthio group.
(4-(Ethylthio)benzo[d]oxazol-2-yl)methanol: Similar structure but with an ethylthio group instead of a trifluoromethylthio group.
(4-(Phenylthio)benzo[d]oxazol-2-yl)methanol: Similar structure but with a phenylthio group instead of a trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in (4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol imparts unique chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, which can lead to improved biological activity and pharmacokinetic profiles compared to similar compounds.
Propiedades
Fórmula molecular |
C9H6F3NO2S |
|---|---|
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]methanol |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)16-6-3-1-2-5-8(6)13-7(4-14)15-5/h1-3,14H,4H2 |
Clave InChI |
REOMUWSDUXBPFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


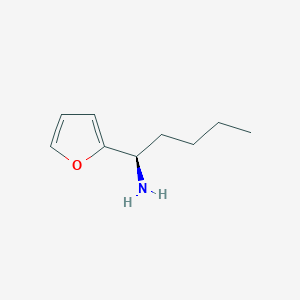
![4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
![1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone](/img/structure/B12873941.png)
![5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12873944.png)
![2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873945.png)
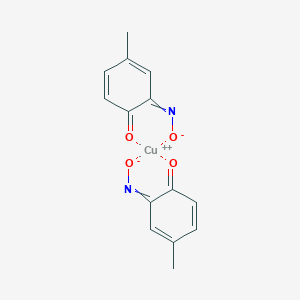
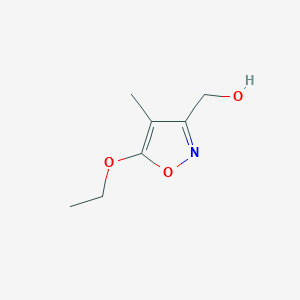
![6-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12873954.png)
![4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)
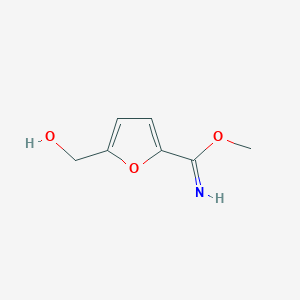
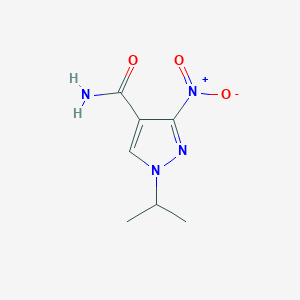

![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)

